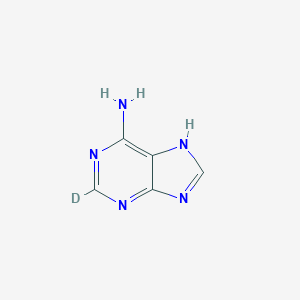

2-Deuterio-7H-purin-6-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-deuterio-3,7-dihydropurin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=N)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Spectroscopic Characterization and Structural Elucidation of 2 Deuterio 7h Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 2-Deuterio-7H-purin-6-amine, offering unambiguous evidence of its structure and the extent of deuteration. glenresearch.com Various NMR techniques are employed to probe the nucleus of different atoms within the molecule.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method for observing the deuterium nucleus, providing definitive confirmation of successful isotopic labeling. sigmaaldrich.com Unlike ¹H NMR, which detects protons, ²H NMR specifically targets deuterium, making it an unequivocal tool for verifying the presence and location of the deuterium atom at the C2 position of the purine (B94841) ring. glenresearch.com

The quantification of deuterium incorporation can be achieved through ²H NMR by integrating the deuterium signal relative to a known internal standard. sigmaaldrich.com For highly deuterated compounds, where residual proton signals are weak, ²H NMR is a particularly powerful alternative for determining the level of deuterium enrichment. sigmaaldrich.com The chemical shift of the deuterium signal in the ²H NMR spectrum is characteristic of its chemical environment, further confirming its position within the molecule.

A key advantage of ²H NMR is its ability to be performed in non-deuterated solvents, which can be beneficial for certain experimental setups. sigmaaldrich.com While less sensitive than ¹H NMR due to the lower magnetogyric ratio of deuterium, this technique is invaluable for the precise characterization of highly enriched deuterated compounds like 2-Deuterio-7H-purin-6-amine. sigmaaldrich.com

The introduction of a deuterium atom at the C2 position of the purine ring in 2-Deuterio-7H-purin-6-amine leads to a noticeable simplification of its Proton (¹H) NMR spectrum compared to its non-deuterated counterpart, adenine (B156593). oup.combdu.ac.in The most direct consequence is the disappearance of the signal corresponding to the H2 proton. oup.com This simplification is a hallmark of selective deuteration and provides immediate evidence of successful isotope incorporation at the intended site. oup.comnih.gov

In the ¹H NMR spectrum of adenine, the protons on the purine ring (H2, H8, and the NH₂ protons) and any attached groups would each produce a signal. By replacing the H2 proton with a deuterium atom, the corresponding peak in the ¹H NMR spectrum is eliminated, reducing spectral complexity. oup.comacs.org This is particularly advantageous in the study of larger molecules incorporating this purine, as it helps to resolve signal overlap. oup.comoup.com

Furthermore, the coupling between adjacent protons (spin-spin coupling) is a key feature of ¹H NMR spectra, providing information about the connectivity of atoms. Deuterium has a different nuclear spin (I=1) compared to a proton (I=1/2), and as a result, the ¹H-²H coupling constants are significantly smaller than ¹H-¹H coupling constants. bdu.ac.in This often leads to a broadening of the signal of a neighboring proton rather than a distinct splitting, further simplifying the spectrum. bdu.ac.in The analysis of the remaining coupling patterns can provide valuable structural information about the rest of the molecule.

The degree of deuterium incorporation can also be estimated using quantitative ¹H NMR by comparing the integral of the residual H2 signal (if any) to the integrals of other non-deuterated protons in the molecule, such as the H8 proton. oup.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Purine Protons

| Proton | Typical Chemical Shift Range (ppm) in D₂O | Typical Chemical Shift Range (ppm) in DMSO-d₆ |

|---|---|---|

| H8 | 8.50 - 8.83 chemicalbook.com | 8.71 chemicalbook.com |

| H2 | 8.72 - 8.83 chemicalbook.com | 8.99 chemicalbook.com |

| NH₂ | Not typically observed | ~7.3 (broad) |

Note: Chemical shifts are highly dependent on the solvent and pH. In 2-Deuterio-7H-purin-6-amine, the signal for H2 would be absent or significantly diminished.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of 2-Deuterio-7H-purin-6-amine. The substitution of a proton with a deuterium atom at the C2 position induces noticeable effects in the ¹³C NMR spectrum, primarily observed as isotope shifts and the presence of carbon-deuterium (C-D) couplings. oup.comresearchgate.net

Isotope Shifts: The replacement of a hydrogen atom with a deuterium atom causes a small change in the chemical shift of the directly attached carbon atom (a one-bond isotope effect, ¹ΔC(D)) and, to a lesser extent, of carbon atoms further away (multi-bond isotope effects). oup.comresearchgate.net This deuterium-induced isotope shift typically results in a slight upfield shift (to a lower ppm value) for the C2 carbon. researchgate.net The magnitude of this shift can provide information about the electronic environment and bonding within the molecule. oup.comresearchgate.net

Carbon-Deuterium Couplings: The C2 carbon, being directly bonded to a deuterium atom, will exhibit spin-spin coupling to the deuterium nucleus. In a proton-decoupled ¹³C NMR spectrum, this coupling manifests as a multiplet (typically a triplet, as the nuclear spin of deuterium is 1) for the C2 carbon signal, whereas the signals for other protonated carbons appear as singlets. The observation of this C-D coupling provides direct evidence for the location of the deuterium label. The magnitude of the one-bond carbon-deuterium coupling constant (¹J(C,D)) is related to the corresponding one-bond carbon-proton coupling constant (¹J(C,H)) by the ratio of the gyromagnetic ratios of deuterium and proton.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Purine Carbons

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| C2 | 150 - 155 |

| C4 | 150 - 154 |

| C5 | 115 - 120 |

| C6 | 155 - 160 |

| C8 | 140 - 145 |

Note: Chemical shifts are influenced by solvent and substitution. The C2 signal in 2-Deuterio-7H-purin-6-amine will show an isotope shift and C-D coupling. researchgate.netudel.edu

Advanced, multidimensional NMR techniques are crucial for a complete structural assignment and for studying dynamic processes such as tautomerism and hindered rotation in 2-Deuterio-7H-purin-6-amine.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. emerypharma.commagritek.com In the case of 2-Deuterio-7H-purin-6-amine, this technique would confirm the absence of a correlation between the H8 proton and a proton at the C2 position, further verifying the deuteration. sdsu.edu It is particularly useful for assigning protons in more complex derivatives of the purine.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹⁵N HMBC experiment is a powerful tool for probing the connectivity between protons and nitrogen atoms over two or three bonds. beilstein-journals.orgacs.org This is especially important for determining the tautomeric state of the purine ring. Purines can exist in different tautomeric forms (e.g., 7H and 9H tautomers). The ¹H-¹⁵N HMBC spectrum can show correlations between the H8 proton and either the N7 and N9 nitrogens, helping to distinguish between these forms. researchgate.net For instance, a cross-peak between a proton and the N7 nitrogen can be indicative of an intramolecular hydrogen bond, which can influence the rotational barrier of substituents. mdpi.comsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. A ¹H-¹³C HSQC would show a correlation for each C-H bond in the molecule. The absence of a correlation for the C2 carbon in the ¹H dimension would be another definitive piece of evidence for deuteration at that site.

These multidimensional techniques, by providing a more detailed picture of the molecular connectivity and spatial relationships, are essential for the unambiguous structural elucidation of 2-Deuterio-7H-purin-6-amine and for studying its dynamic behavior in solution. weizmann.ac.ilpnas.org

Carbon-13 NMR (13C NMR) Studies: Isotope Shifts and Carbon-Deuterium Couplings

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of 2-Deuterio-7H-purin-6-amine, it provides definitive confirmation of deuterium incorporation and is a powerful tool for studying its fragmentation pathways. cymitquimica.com

The primary application of mass spectrometry for 2-Deuterio-7H-purin-6-amine is the accurate determination of its molecular mass. Compared to its non-deuterated counterpart, adenine (C₅H₅N₅, monoisotopic mass ≈ 135.05 Da), 2-Deuterio-7H-purin-6-amine (C₅H₄DN₅) will have a monoisotopic mass that is higher by the difference between the mass of a deuterium atom and a hydrogen atom (approximately 1.006 Da). High-resolution mass spectrometry (HRMS) can readily detect this mass difference, confirming the incorporation of a single deuterium atom. nih.gov

Isotopic labeling with deuterium is also a well-established method for elucidating fragmentation mechanisms in mass spectrometry. oup.comnih.gov When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. By comparing the mass spectrum of the deuterated compound with that of the non-deuterated compound, the location of the deuterium atom in the fragment ions can be determined.

For example, if a fragment ion retains the deuterium label, its mass-to-charge ratio (m/z) will be one unit higher than the corresponding fragment from the unlabeled compound. Conversely, if the fragment is formed by the loss of the part of the molecule containing the deuterium atom, its m/z value will be the same as the corresponding fragment from the unlabeled compound. This information allows researchers to map the bond cleavage events that occur upon ionization, providing a detailed understanding of the molecule's stability and fragmentation pathways. hi.isresearchgate.net In purines, common fragmentation includes cleavage of the glycosidic bond (in nucleosides) and rupture of the purine ring itself. nih.govlibretexts.org Studying how the deuterium at the C2 position affects these pathways provides valuable insight into the chemical properties of the purine core. researchgate.net

Quantitative Analysis using Deuterated Internal Standards (SILS)

Deuterated compounds, including 2-Deuterio-7H-purin-6-amine, serve as ideal stable isotope-labeled internal standards (SILS) for quantitative analysis, particularly in mass spectrometry (MS)-based methods. clearsynth.comrsc.orgnih.gov The principle of using a SILS is to add a known quantity of the deuterated standard to a sample containing the non-deuterated analyte of interest (in this case, adenine). clearsynth.com Because the deuterated standard is chemically identical to the analyte, it exhibits nearly the same behavior during sample preparation, extraction, and chromatographic separation. researchgate.net

However, due to the mass difference between deuterium and protium, the deuterated standard can be distinguished from the analyte by the mass spectrometer. rsc.org This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calculation. clearsynth.com This approach effectively compensates for sample loss during preparation and corrects for matrix effects—the suppression or enhancement of ionization caused by other components in a complex sample. clearsynth.comlcms.cz The use of deuterated analogues as internal standards is a well-established practice for the quantitative analysis of biomolecules, including purine derivatives in biological matrices like plasma and urine. rsc.orgresearchgate.netdss.go.th

Table 1: Advantages of Using Deuterated Internal Standards in Quantitative Analysis

| Feature | Benefit |

|---|---|

| Chemical Similarity | Co-elutes with the analyte, experiencing similar extraction recovery and ionization efficiency. researchgate.net |

| Mass Difference | Easily distinguished from the analyte by mass spectrometry, preventing signal overlap. rsc.org |

| Correction for Matrix Effects | Compensates for signal suppression or enhancement from complex sample matrices. clearsynth.com |

| Improved Accuracy & Precision | Ratiometric measurement minimizes errors from sample handling and instrument variability. lcms.cznist.gov |

| Method Robustness | Ensures the analytical procedure is reliable and validated for accurate quantification. clearsynth.com |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Related Purine Systems

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics and interactions of biomolecules, including proteins and nucleic acids. anr.frwaters.commdpi.com While HDX-MS is most commonly applied to proteins, its principles are applicable to studying systems involving purines, such as DNA, RNA, and their interactions with ligands or enzymes. anr.frucsd.edu

The method relies on the exchange of labile hydrogen atoms (like those on backbone amides in proteins or imino/amino groups in purines) with deuterium atoms when the molecule is placed in a deuterated solvent (D₂O). waters.comnih.gov The rate of this exchange is highly dependent on the solvent accessibility and hydrogen bonding of the specific proton. thermofisher.com Regions that are highly flexible or exposed to the solvent will exchange deuterium more rapidly than regions that are buried within a stable structure or involved in strong hydrogen bonds. nih.gov

By quenching the exchange reaction at various time points and analyzing the mass increase of the molecule or its fragments via mass spectrometry, a map of solvent accessibility and structural dynamics can be generated. pnas.orgumaryland.edu In the context of purine systems, HDX-MS can be used to:

Map the binding sites of drugs or proteins on nucleic acids. umaryland.edu

Identify conformational changes in enzymes involved in purine metabolism upon substrate binding. pnas.org

Study the dynamics of purine-rich structures like G-quadruplexes. anr.fr

HDX-MS provides spatially resolved information on the dynamics of these complex biological systems. nih.govbiorxiv.org

Table 2: Applications of HDX-MS in the Study of Purine-Containing Systems

| Application Area | Research Goal |

|---|---|

| Protein-Nucleic Acid Interactions | Mapping the interface and identifying conformational changes upon binding. ucsd.eduumaryland.edu |

| Enzyme Dynamics | Probing changes in flexibility and allosteric networks in purine-metabolizing enzymes. pnas.org |

| Structural Biology of Nucleic Acids | Investigating the dynamics of DNA and RNA structures, including G-quadruplexes. anr.fr |

| Drug Discovery | Identifying drug binding sites and understanding the mechanism of action for drugs targeting nucleic acids. umaryland.edu |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. It is exceptionally useful for studying the effects of isotopic substitution.

Infrared Spectroscopy for Vibrational Mode Assignment and Deuterium Effects

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (e.g., stretching, bending, rocking). allenpress.com Each functional group in a molecule has characteristic absorption frequencies, creating a unique "fingerprint" spectrum. For purine systems like adenine, the IR spectrum reveals distinct bands corresponding to vibrations of the purine ring, as well as the C-H and N-H bonds. nih.govresearchgate.net

The substitution of a hydrogen atom with a heavier deuterium atom, as in 2-Deuterio-7H-purin-6-amine, significantly alters the vibrational frequencies of the bonds involving that atom. rsc.org According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is twice as heavy as protium, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. nih.gov

This predictable isotopic shift is a powerful tool for vibrational mode assignment. cdnsciencepub.com By comparing the IR spectra of a molecule and its selectively deuterated analogue, researchers can definitively assign specific absorption bands to the vibrations of the C-H group at that position. cdnsciencepub.com Studies on deuterated adenine and related polynucleotides have successfully used this approach to assign bands associated with base in-plane vibrations and those involving the purine C8-H group. nih.govcdnsciencepub.com

Table 3: Illustrative Infrared Band Shifts in Purines Upon C-H to C-D Substitution

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | ~3100 - 3000 | ~2300 - 2200 | ~800 - 900 |

| C-H In-Plane Bend | ~1400 - 1300 | ~1000 - 900 | ~400 - 300 |

| C-H Out-of-Plane Bend | ~900 - 800 | ~700 - 600 | ~200 - 100 |

Note: These are generalized ranges. Specific values depend on the exact molecular structure and environment. The data is compiled from principles discussed in the sources. nih.govcdnsciencepub.com

Raman Spectroscopy for Isotopic Effects and Hydrogen-Deuterium Exchange Kinetics in Purines

Raman spectroscopy, like IR, probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light. semi.ac.cn It is highly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. The Raman spectra of purines show characteristic bands for the ring breathing modes and other skeletal vibrations. researchgate.netnih.gov

The introduction of a deuterium isotope leads to observable shifts in the Raman spectrum. mdpi.com This phenomenon, known as an isotopic red-shift, occurs because the heavier isotope causes the corresponding vibrational mode to have a lower frequency. mdpi.combiorxiv.org For example, studies on isotopically labeled bacteria and nucleic acids have demonstrated that the incorporation of deuterium leads to the largest red-shifts in the Raman spectra compared to other stable isotopes like ¹³C or ¹⁵N. mdpi.comnih.gov This effect has been used to assign vibrational modes in adenine and its C8-deuterated and N-deuterated derivatives. researchgate.net

Furthermore, Raman spectroscopy is an effective tool for monitoring the kinetics of hydrogen-deuterium (H-D) exchange in real-time. koreascience.krarchive.orgacs.org By tracking the intensity changes of Raman bands corresponding to the C-H and C-D vibrations over time in a D₂O solution, the rate of exchange at specific positions, such as the C8-H group in purines, can be precisely measured. koreascience.krnih.gov These kinetic data provide valuable insights into the accessibility of specific sites within a molecule and can reveal information about its conformation and local environment. researchgate.net

Table 4: Representative Raman Bands and Isotopic Shifts for Adenine

| Adenine Vibrational Mode | Wavenumber in H₂O (cm⁻¹) | Observed Shift upon Deuteration (cm⁻¹) | Reference |

|---|---|---|---|

| Ring Breathing (pyrimidine) | 725 | Shifted upon N-deuteration | researchgate.net |

| Ring Breathing (imidazole) | 1334 | Shifted upon C8-deuteration | mdpi.comresearchgate.net |

| Purine Ring Vibration | 1485 | Shifted upon C8-deuteration | mdpi.comresearchgate.net |

| NH₂ Scissoring | 1650 | Shifted upon N-deuteration | researchgate.net |

Note: This table presents examples from studies on adenine and its derivatives. The exact shifts depend on the specific deuteration site (e.g., C2, C8, NH₂) and experimental conditions.

Advanced Spectroscopic Techniques for Deuterated Biomolecules (e.g., Neutron Inelastic Scattering)

Beyond conventional optical spectroscopy, other advanced techniques offer unique advantages for studying deuterated biomolecules. Neutron Inelastic Scattering (NIS) is particularly powerful due to the neutron's sensitivity to atomic nuclei and its large scattering cross-section for hydrogen, which is markedly different from that of deuterium. epj-conferences.orgaip.org

This isotopic sensitivity makes NIS an exceptional tool for probing the dynamics of hydrogen atoms in biological systems. nih.gov By replacing hydrogen with deuterium, specific parts of a molecule can be "highlighted" or "masked" in a neutron scattering experiment. ill.eunih.gov In NIS, the energy transfer between neutrons and the sample is measured, providing a direct probe of molecular vibrations and other dynamic processes, such as the random diffusive motion of methyl protons. aps.org

For purines, NIS has been used in conjunction with Raman spectroscopy to achieve a complete theoretical assignment of the vibrational modes of adenine and its deuterated derivatives. researchgate.net While Raman is governed by quantum mechanical selection rules, NIS provides a spectrum related to the vibrational density of states, offering complementary information. aps.org The use of fully deuterated protein crystals in neutron diffraction, a related technique, significantly improves the signal-to-noise ratio and allows for the direct visualization of hydrogen (deuterium) atoms, which is crucial for understanding enzymatic mechanisms. nih.govill.eu These neutron-based methods are invaluable for obtaining a comprehensive picture of the structure and dynamics of deuterated biomolecules like 2-Deuterio-7H-purin-6-amine. nih.govepj-conferences.org

Iv. Mechanistic Investigations Utilizing 2 Deuterio 7h Purin 6 Amine

Elucidation of Reaction Mechanisms in Purine (B94841) Chemistry

The study of purine chemistry is fundamental to understanding numerous biological processes and for the development of new therapeutic agents. researchgate.net The use of deuterated purine analogs, such as 2-Deuterio-7H-purin-6-amine, has been instrumental in clarifying complex reaction mechanisms.

Proton transfer is a fundamental step in many enzymatic and chemical reactions involving purines. The substitution of hydrogen with deuterium (B1214612) at a specific carbon position, such as the C2 position in 2-Deuterio-7H-purin-6-amine, allows researchers to probe whether the C-H bond at this position is broken during the reaction. If the breaking of this bond is part of the rate-determining step, a primary kinetic isotope effect will be observed, meaning the reaction will proceed at a different rate compared to the non-deuterated compound. ajchem-a.com This technique has been pivotal in understanding enzymatic and non-enzymatic reactions involving purine substrates. The change in vibrational frequency of the C-D bond compared to the C-H bond is a key factor underlying the kinetic isotope effect. unam.mx

The formation of transient intermediates is a common feature of complex organic reactions. In purine chemistry, reactions can proceed through various intermediates, including the formation of charged species or the opening of one of the heterocyclic rings. wur.nl For instance, the formation of a Wheland intermediate is a key step in certain electrophilic aromatic substitution reactions. rsc.org By using 2-Deuterio-7H-purin-6-amine, chemists can investigate whether the C2-deuteron is lost before, during, or after the formation of a particular intermediate. If the loss of the deuteron (B1233211) is not the rate-determining step, no significant kinetic isotope effect will be observed for this step. rsc.org This allows for a more detailed mapping of the reaction pathway and the characterization of transient species that are otherwise difficult to detect. Similarly, in ring-opening reactions, the position of the deuterium can help to elucidate which bonds are broken and in what sequence the bond-breaking and bond-forming events occur. wur.nlacs.org

Proton Transfer Processes at Carbon Centers in Purine Systems

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a cornerstone of mechanistic chemistry, providing quantitative data on the changes in reaction rates upon isotopic substitution. libretexts.orgwikipedia.org

Table 1: Hypothetical Kinetic Isotope Effect Data for a Multi-Step Reaction Involving 2-Deuterio-7H-purin-6-amine

| Reaction Step | Description | Expected kH/kD with 2-Deuterio-7H-purin-6-amine | Implication |

| Step 1 | Initial binding of reactant | ~1 | C2-H bond not involved |

| Step 2 | C2-H bond cleavage | >1 (e.g., 2-7) | This is likely the rate-determining step |

| Step 3 | Subsequent rearrangement | ~1 | C2-H bond not involved |

This table illustrates how the magnitude of the KIE can pinpoint the rate-determining step in a reaction sequence. A significant KIE in Step 2 indicates that the cleavage of the C2-H(D) bond is the slow step.

The substitution of hydrogen with deuterium can have a profound impact on reaction rates and can even alter the preferred reaction pathway. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. unam.mx This typically leads to a slower reaction rate for the deuterated compound, a phenomenon known as a normal primary KIE. libretexts.org The magnitude of the KIE (the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can provide information about the transition state of the reaction. For example, a large KIE suggests a transition state where the C-H(D) bond is significantly broken. In cases where multiple reaction pathways are available, deuteration can slow down one pathway to such an extent that a competing pathway becomes dominant, leading to a different product distribution. rsc.org

Table 2: Research Findings on the Impact of Deuteration on Purine Reactions

| Study Focus | Key Finding | Significance | Reference |

| Oxidation of Adenine (B156593) Derivatives | Adenine N(1)-oxide derivatives are useful intermediates in the synthesis of 2-deuterioadenines. researchgate.net | Provides a synthetic route to deuterated purines for mechanistic studies. researchgate.net | researchgate.net |

| Amine-Induced Amination | Ring-opening mechanisms can be involved in the amination of purine derivatives. wur.nl | Highlights the complexity of nucleophilic substitution reactions in purines. wur.nl | wur.nl |

| Enzymatic Reactions | KIE studies have been used to demonstrate that hydrogen abstraction is the rate-limiting step in some MAO-B mediated oxidations. nih.gov | Elucidates enzyme mechanisms and can guide the design of new enzyme inhibitors or imaging agents. nih.gov | nih.gov |

Determination of Rate-Determining Steps in Multi-Stage Reactions

Stereochemical Analysis of Purine-Involving Reactions

The three-dimensional arrangement of atoms in molecules, or stereochemistry, is crucial in many chemical and biological processes. While the primary use of 2-Deuterio-7H-purin-6-amine is for kinetic and mechanistic studies, the principles of isotopic labeling can be extended to stereochemical analysis. For example, in reactions where a new stereocenter is formed at or near the C2 position, the use of a deuterated substrate can help to trace the stereochemical course of the reaction. While direct stereochemical information from deuteration at an achiral center is limited, it can be a valuable tool when used in conjunction with other analytical techniques, such as NMR spectroscopy, to determine the relative orientation of groups in the product. In the context of more complex purine derivatives, such as nucleosides, where the sugar moiety introduces multiple stereocenters, understanding the stereochemical outcome of reactions at the purine base is critical. google.comgoogle.com

V. Applications in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Tracing Purine (B94841) Biosynthesis Pathways

Purine nucleotides, essential for cellular energy, signaling, and as precursors for DNA and RNA, are synthesized through two primary routes: the de novo pathway and the salvage pathway. msdmanuals.com Isotopic tracers are instrumental in dissecting the relative contributions and regulation of these two pathways. acs.orgnih.gov

The de novo synthesis pathway builds the purine ring from simpler precursors like amino acids, bicarbonate, and formate (B1220265). acs.orgnih.gov While 2-Deuterio-7H-purin-6-amine itself is a product and not a precursor of this pathway, the principles of isotopic labeling are central to its study. For instance, researchers use precursors labeled with stable isotopes such as ¹³C and ¹⁵N to track the assembly of the purine ring. acs.org Studies using ¹³C-labeled formate or ¹⁵N-labeled glycine (B1666218) have been crucial in mapping the flow of atoms into the purine skeleton, including the C2 and C8 positions which are derived from formate. acs.orgnih.gov

Introducing a specifically deuterated precursor allows for the analysis of its incorporation into newly synthesized purines. This technique helps in understanding how various metabolic states, such as TCA cycle dysfunction, can impact de novo purine production. biorxiv.org By quantifying the isotopic enrichment in the final purine nucleotides, researchers can elucidate the activity and regulation of this fundamental biosynthetic pathway. acs.orgbiorxiv.org

The purine salvage pathway is a critical recycling mechanism that reclaims purine bases and nucleosides from the degradation of DNA and RNA. msdmanuals.comwikipedia.org This pathway is particularly vital in tissues that have limited or no capacity for de novo synthesis. wikipedia.org 2-Deuterio-7H-purin-6-amine is an ideal tracer for studying the salvage pathway because adenine (B156593) is a direct substrate for the enzyme adenine phosphoribosyltransferase (APRT), which converts it into adenosine (B11128) monophosphate (AMP). msdmanuals.com

By introducing 2-deuterioadenine into a cell culture or organism, scientists can directly measure the rate at which it is salvaged and incorporated into the nucleotide pool. biorxiv.org This approach has been used to demonstrate that cancer cells, when faced with inhibition of the de novo pathway, can exhibit an increased reliance on purine salvage to sustain proliferation. biorxiv.org Stable isotope tracing with labeled hypoxanthine (B114508) has shown a significant shift toward the salvage pathway as a compensatory mechanism in cells with certain metabolic deficiencies. biorxiv.org Similarly, enzymes from the purine salvage pathway are utilized in the chemoenzymatic synthesis of specifically deuterated nucleoside triphosphates (NTPs) for research purposes. acs.org

De Novo Purine Synthesis Investigations with Deuterated Precursors

Elucidation of Nucleotide Metabolism and Derivatization

Once incorporated, deuterated adenine becomes part of the broader nucleotide metabolism, enabling detailed investigation into the interconversion of adenosine-related compounds and the action of purine-modifying enzymes.

Extracellular adenosine is metabolized via two main routes: it can be converted to inosine (B1671953) by adenosine deaminase (ADA) or phosphorylated to AMP by adenosine kinase (ADK). mdpi.com Using 2-deuterioadenine allows for its incorporation into the cellular adenosine triphosphate (ATP) pool. The subsequent fate of this labeled ATP, including its hydrolysis to adenosine and further metabolism, can be tracked using mass spectrometry. This provides a quantitative measure of the flux through competing pathways.

Furthermore, deuteration is a known strategy to enhance the metabolic stability of drug candidates, including those targeting adenosine receptors. mdpi.commediso.com Studies on deuterated analogues of adenosine receptor antagonists have shown that selective deuteration can prolong their plasma half-life, a principle that stems from the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, known as the kinetic isotope effect. mdpi.comirb.hr These pharmacological studies underscore the utility of deuteration in probing and modulating metabolic pathways.

Isotopic labeling is a cornerstone for investigating enzyme mechanisms. annualreviews.org For purine-modifying enzymes like adenosine deaminase (ADA), which catalyzes the hydrolytic deamination of adenosine to inosine, stable isotopes provide a way to probe the reaction's transition state. ebi.ac.uk The mechanism of ADA is proposed to involve the nucleophilic attack of a zinc-activated water molecule at the C6 position of the purine ring, forming a tetrahedral intermediate.

The use of isotopically labeled substrates allows for the measurement of kinetic isotope effects (KIEs), which report on changes in bonding at the labeled position during the rate-limiting step of the reaction. mdpi.com While a primary KIE is not expected for 2-deuterioadenosine in the ADA reaction (as the C2-H bond is not broken), a secondary KIE could be observed. A change in the hybridization state at C2 between the ground state and the transition state could alter the vibrational frequencies of the C2-H (or C2-D) bond, providing valuable information about the structure of the transition state. Such studies, often combined with site-directed mutagenesis, have been critical in identifying the key catalytic residues in the ADA active site. ebi.ac.uk

| Residue | Proposed Role in Catalysis |

|---|---|

| Glu-217 | Acts as a proton shuttle, potentially donating a proton to the N1 of the substrate. ebi.ac.uk |

| His-238 | Assists in the formation and stabilization of the attacking hydroxide (B78521) ion and may shuttle a proton to the leaving ammonia (B1221849) group. ebi.ac.uk |

| Asp-295 | Helps to ensure the correct stereochemistry of the hydroxide addition. ebi.ac.uk |

| Zinc Ion (Zn²⁺) | Coordinates and activates a water molecule, making it a more potent nucleophile (hydroxide). |

Adenosine and Related Nucleotide Metabolism Studies

Investigation of Metabolic Flux and Turnover Dynamics in Biological Systems

Metabolic flux analysis (MFA) is a quantitative framework used to determine the rates of metabolic reactions within a living cell. rsc.orgmdpi.com Stable isotope tracers are essential for MFA, providing the data needed to calculate the flow of metabolites through complex networks. rsc.orgshimadzu.com

The use of 2-Deuterio-7H-purin-6-amine offers a targeted approach to measure the dynamics of purine metabolism. When cells are exposed to this labeled precursor, the rate of deuterium (B1214612) incorporation into various biomolecules, such as ATP and deoxyadenosine (B7792050) triphosphate (dATP), can be monitored over time. This data allows for the calculation of turnover rates, or the balance between synthesis and degradation, for these crucial molecules. researchgate.net

This method is analogous to, but more specific than, general labeling with heavy water (D₂O), where deuterium is incorporated into numerous biomolecules. researchgate.netjove.com By using 2-deuterioadenine, researchers can specifically quantify the contribution of the adenine salvage pathway to the total synthesis of DNA and RNA. For example, measuring the enrichment of deuterium in the DNA of a population of cells provides a direct measure of new DNA synthesis (proliferation) that utilizes salvaged adenine. jove.com This approach is invaluable for understanding how cells maintain their nucleotide pools under different physiological or pathological conditions and for identifying metabolic vulnerabilities in diseases like cancer. biorxiv.org

| Time Point (Hours) | Isotopic Enrichment in ATP (%) | Isotopic Enrichment in dATP (%) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 2 | 15.2 | 5.1 |

| 4 | 28.9 | 12.3 |

| 8 | 45.5 | 25.8 |

| 12 | 48.1 | 36.4 |

| 24 | 49.5 | 48.9 |

This table presents hypothetical data to illustrate how measuring the incorporation of a deuterated label into nucleotide pools over time can be used to calculate flux and turnover rates. The differing rates of enrichment reflect the distinct dynamics of the RNA and DNA precursor pools.

Quantitative Studies using Deuterium Labeling and Mass Spectrometry

The introduction of a stable isotope like deuterium into a biomolecule creates a specific mass shift that is readily detectable by mass spectrometry (MS). This principle is the foundation of quantitative studies using isotopically labeled compounds. 2-Deuterio-7H-purin-6-amine, being a deuterated analog of adenine, can be used as a metabolic tracer to quantify the synthesis rates of nucleic acids and the flux through nucleotide salvage pathways.

When cells are cultured in a medium containing 2-Deuterio-7H-purin-6-amine, the labeled adenine is incorporated into the cellular pool of purine nucleotides and subsequently into newly synthesized DNA and RNA. Mass spectrometry can distinguish between the unlabeled (naturally occurring) and the deuterium-labeled nucleic acids based on their mass-to-charge (m/z) ratio. thermofisher.comrug.nl By measuring the relative abundance of the labeled and unlabeled forms over time, researchers can calculate the rate of synthesis and turnover of these crucial macromolecules. royalsocietypublishing.orgsilantes.com

This approach, often part of a broader field known as metabolomics or fluxomics, provides quantitative data on how cellular activities change in response to various stimuli, genetic modifications, or disease states. nih.govcreative-proteomics.com For example, comparing the rate of new DNA synthesis (via incorporation of the deuterium label) in cancerous versus healthy cells can provide critical information about proliferation rates.

Table 1: Principle of Quantitative Analysis using 2-Deuterio-7H-purin-6-amine and Mass Spectrometry

| Parameter | Unlabeled Adenine (in DNA/RNA) | Labeled Adenine (in DNA/RNA) | Analytical Principle |

| Tracer Compound | Natural Abundance Adenine | 2-Deuterio-7H-purin-6-amine | Introduction of a stable isotope-labeled precursor into a biological system. |

| Monoisotopic Mass | 135.054 g/mol | 136.060 g/mol | The deuterium atom increases the mass by approximately 1.006 Da. |

| MS Detection | Precursor ion peak at a specific m/z. | Precursor ion peak at [m+1]/z. | Mass spectrometer separates ions based on their mass-to-charge ratio, allowing clear differentiation. rug.nl |

| Quantification | Peak intensity or area of the unlabeled species. | Peak intensity or area of the labeled species. | The ratio of labeled to unlabeled peak areas reflects the fractional synthesis rate of the biomolecule. royalsocietypublishing.org |

Analysis of Cellular and Molecular Processes via Isotopic Tracers

Isotopic tracers like 2-Deuterio-7H-purin-6-amine are invaluable for dissecting complex cellular and molecular processes. fiveable.me By following the metabolic fate of the deuterium label, researchers can illuminate the pathways involved in nucleotide metabolism, nucleic acid synthesis, and DNA repair. nih.govsilantes.com

When 2-Deuterio-7H-purin-6-amine is supplied to cells, it enters the purine salvage pathway, a critical metabolic route that recycles nucleobases. By tracking the appearance of the deuterium label in downstream metabolites such as adenosine monophosphate (AMP), adenosine triphosphate (ATP), and ultimately in DNA and RNA, scientists can quantify the activity of this pathway relative to the de novo synthesis pathway, which builds purines from simpler precursors. researchgate.net This provides a dynamic view of how cells allocate resources under different physiological conditions. creative-proteomics.com

Furthermore, this technique can be applied to study:

DNA Replication and Repair: The rate of incorporation of the labeled adenine into genomic DNA is a direct measure of DNA synthesis. This can be used to study cell cycle progression and the cellular response to DNA damage.

Transcription Rates: Measuring the incorporation of the label into different RNA species (mRNA, tRNA, rRNA) provides a snapshot of gene expression activity.

Reaction Mechanisms: For specific enzymes that process purines, using a deuterated substrate can help elucidate the chemical mechanism of the reaction. acs.org

Table 2: Application of 2-Deuterio-7H-purin-6-amine in Analyzing Cellular Processes

| Cellular Process | Method | Information Gained |

| Purine Salvage Pathway | Trace the conversion of labeled adenine to nucleotides (AMP, ADP, ATP) and their incorporation into nucleic acids. | Quantifies the contribution of salvage versus de novo synthesis to the nucleotide pool. researchgate.net |

| DNA Synthesis | Measure the rate of label incorporation into genomic DNA over time. | Provides quantitative data on cell proliferation and DNA replication rates. |

| RNA Synthesis (Transcription) | Quantify the appearance of the label in total RNA or specific RNA fractions. | Offers insights into global or gene-specific transcriptional activity. |

| Metabolic Flux | Analyze the distribution of the deuterium label across various related metabolites in the cell. | Elucidates the flow (flux) of metabolites through interconnected biochemical pathways. rsc.org |

Role in Understanding Biomolecular Interactions and Dynamics

Deuterium labeling is a cornerstone technique for investigating the structure, dynamics, and interactions of biomolecules using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). silantes.comlongdom.org

In NMR spectroscopy, the replacement of hydrogen with deuterium can simplify complex spectra and provide unique insights into molecular motion. silantes.com While full deuteration of a protein is a common strategy, the use of a specifically labeled small molecule like 2-Deuterio-7H-purin-6-amine can be used to probe its binding site on a target protein or nucleic acid (such as a riboswitch). The deuterium label acts as a unique probe, allowing researchers to use specific NMR techniques to study the conformation and dynamics of the ligand when it is bound to its receptor.

In the context of HDX-MS, the technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. nih.gov This exchange rate is a proxy for the protein's conformational dynamics and solvent accessibility. longdom.org The binding of a ligand, such as adenine or its analog 2-Deuterio-7H-purin-6-amine, to a protein often causes conformational changes. These changes can shield certain regions of the protein from the solvent, leading to a reduction in the rate of hydrogen-deuterium exchange. By comparing the exchange rates of the protein in its free and ligand-bound states, researchers can map the binding site and allosteric effects, revealing how the protein's structure and dynamics are altered upon interaction. longdom.orgnih.gov

Table 3: Techniques for Studying Biomolecular Interactions Using Deuterium Labeling

| Technique | Role of Deuterium | Information Obtained |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Used as a probe (in the solvent) to measure exchange rates of protein backbone hydrogens. Ligand binding alters these rates. | Identifies ligand binding sites and reveals conformational changes in the protein upon binding. longdom.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used as a specific label on the ligand (2-Deuterio-7H-purin-6-amine) to simplify spectra and act as a structural probe. | Provides information on the conformation and dynamics of the ligand within its binding pocket. silantes.com |

| Neutron Scattering | Deuteration of specific components in a complex (e.g., the ligand or a protein subunit) enhances contrast. researchgate.net | Offers low-resolution structural information about large biomolecular complexes in solution. researchgate.net |

Vi. Computational and Theoretical Studies of 2 Deuterio 7h Purin 6 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations offer a fundamental understanding of the electronic structure that governs the behavior of molecules. These methods are crucial for elucidating the intrinsic properties of 2-Deuterio-7H-purin-6-amine and predicting its reactivity.

Density Functional Theory (DFT) for Molecular Properties and Vibrational Modes

Density Functional Theory (DFT) has emerged as a widely used and reliable method for calculating the electronic structure and properties of molecules, including deuterated species. researchgate.netaip.org DFT calculations have been employed to study the low-frequency vibrations of crystalline adenine (B156593) and its deuterated analogue, providing insights into their vibrational dynamics. aip.org These studies have shown that while adenine exhibits weak coupling between intermolecular and intramolecular vibrations, the introduction of a ribose moiety, as in adenosine (B11128), leads to intense relative vibrations coupled with intermolecular motions, indicating higher flexibility.

DFT vibrational analyses have been performed on deuterated purine (B94841) bases to understand how isotopic substitution affects their vibrational spectra. aip.org These calculations are essential for interpreting experimental infrared (IR) absorption spectra, especially in D2O solutions where labile protons are exchanged with deuterium (B1214612). aip.org The accuracy of these calculations is often assessed by comparing the calculated frequencies and isotope shifts with experimental data, and harmonic frequency correction factors are typically applied to better match experimental results. aip.org

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for Adenosine and Deuterated Adenosine This table would be populated with specific frequency data from relevant DFT studies, showcasing the correlation between theoretical predictions and experimental measurements.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) | Isotope Shift (cm⁻¹) |

| N-H/N-D stretch | Data from study | Data from study | Data from study |

| Ring deformation | Data from study | Data from study | Data from study |

| C-N stretch | Data from study | Data from study | Data from study |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also invaluable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edulibretexts.org Predicting the chemical shifts for 2-Deuterio-7H-purin-6-amine can help in the assignment of experimental spectra and provide a deeper understanding of its electronic environment. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like electronegativity of nearby atoms and the presence of unsaturated groups. libretexts.org

The prediction of ¹H NMR chemical shifts often involves additive models where the base value for a proton type is adjusted based on the contributions of neighboring functional groups. pdx.edubas.bg More sophisticated approaches utilize quantum mechanical calculations, such as DFT, to compute the magnetic shielding tensors, from which the chemical shifts are derived. bas.bg The choice of solvent can also significantly influence chemical shifts, and computational models can account for these solvent effects. thieme-connect.de For 2-Deuterio-7H-purin-6-amine, the substitution of a proton with a deuteron (B1233211) at the C2 position would primarily affect the ¹³C NMR spectrum of the C2 carbon and the ¹H NMR of any neighboring protons, although long-range effects might also be observable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Deuterio-7H-purin-6-amine This table would present theoretically calculated NMR chemical shifts for the different nuclei in the molecule, potentially comparing values in different solvents.

| Atom | Predicted Chemical Shift (ppm) (in DMSO-d6) | Predicted Chemical Shift (ppm) (in CDCl3) |

| H8 | Calculated value | Calculated value |

| N1-H | Calculated value | Calculated value |

| N9-H | Calculated value | Calculated value |

| C2 | Calculated value | Calculated value |

| C4 | Calculated value | Calculated value |

| C5 | Calculated value | Calculated value |

| C6 | Calculated value | Calculated value |

| C8 | Calculated value | Calculated value |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscape and flexibility over time. These simulations are particularly useful for understanding how deuteration can influence the behavior of purine systems.

Dynamics of Deuterated Purine Systems

MD simulations can be used to study the dynamics of deuterated purine systems in various environments, such as in solution or within a protein binding site. nih.govucl.ac.uk These simulations track the positions and velocities of atoms over time, governed by a force field that describes the interactions between them. nih.govacs.org By analyzing the trajectories generated from MD simulations, one can gain insights into the conformational preferences, flexibility, and dynamic behavior of molecules like 2-Deuterio-7H-purin-6-amine. nih.gov For instance, simulations can reveal how the deuteration at the C2 position might affect the puckering of the purine ring or the rotational freedom around its bonds.

Influence of Deuteration on Molecular Flexibility and Protein-Ligand Interactions

Deuteration can subtly alter the vibrational properties and hydrogen bonding interactions of a molecule, which in turn can influence its flexibility and how it interacts with proteins. nih.govmdpi.com MD simulations can be employed to investigate these effects. nih.gov For example, simulations can compare the conformational ensembles of deuterated and non-deuterated purines to assess changes in flexibility. nih.gov

In the context of protein-ligand interactions, MD simulations can model the binding of 2-Deuterio-7H-purin-6-amine to a target protein. biorxiv.orgresearchgate.net These simulations can reveal how the altered dynamics of the deuterated ligand might affect its binding affinity and the stability of the protein-ligand complex. mdpi.com Hydrogen/deuterium exchange (HDX) experiments, often complemented by MD simulations, are a powerful technique to probe changes in protein dynamics upon ligand binding. nih.govbiorxiv.org While direct MD studies on 2-Deuterio-7H-purin-6-amine are not extensively reported, the principles from studies on similar deuterated systems and protein-ligand interactions are directly applicable. nih.govmdpi.com

Computational Modeling of Reactivity and Isotopic Effects

Computational modeling is instrumental in understanding the reactivity of molecules and the origins of isotopic effects in chemical reactions.

The substitution of hydrogen with deuterium can lead to kinetic isotope effects (KIEs), where the rate of a reaction is altered due to the difference in mass. nih.govrsc.org Computational methods, including QM and combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are used to model the transition states of reactions and calculate theoretical KIEs. nih.govrsc.org These calculations can help elucidate reaction mechanisms by comparing the computed KIEs with experimental values. pnas.org

For 2-Deuterio-7H-purin-6-amine, computational modeling could be used to predict the KIE for reactions involving the C2 position, such as enzymatic or chemical modifications. For example, in a reaction where the C-D bond is broken in the rate-determining step, a primary KIE would be expected. Even if the C-D bond is not broken, a secondary KIE might be observed due to changes in the vibrational environment of the transition state. nih.gov

Furthermore, computational studies can model the influence of the solvent on reactivity and isotopic effects. mdpi.comresearchgate.net For instance, the proton transfer reaction of a related pterin (B48896) molecule has been studied computationally, showing a significant reduction in the reaction barrier in the presence of water molecules. researchgate.net Similar computational approaches could be applied to understand the reactivity of 2-Deuterio-7H-purin-6-amine in aqueous environments.

Simulating Kinetic Isotope Effects

The substitution of hydrogen with deuterium at a position not directly involved in bond breaking, such as the C2 position of the purine ring, results in a secondary kinetic isotope effect (SKIE). These effects arise from changes in the vibrational frequencies of the molecule upon isotopic substitution, which can alter the zero-point energy (ZPE) of both the ground state and the transition state of a reaction. princeton.edu Computational methods, particularly those based on quantum mechanics (QM), are essential for simulating and interpreting these effects.

The magnitude of a KIE is the ratio of the reaction rate for the lighter isotope (kH) to that of the heavier isotope (kD). libretexts.org For secondary KIEs, this value is typically close to 1.0. An inverse effect (kH/kD < 1) suggests that the transition state is more sterically crowded or "tighter" at the site of substitution than the reactant, while a normal effect (kH/kD > 1) indicates a "looser" transition state. princeton.edu

Computational simulations of KIEs often involve locating the transition state structure on the potential energy surface and calculating the vibrational frequencies for both the isotopically light (e.g., adenine) and heavy (e.g., 2-deuterio-adenine) species. This allows for the calculation of ZPE differences and the prediction of the KIE.

A relevant area of study is in enzymatic reactions involving purines. For example, extensive research has been conducted on the KIEs in reactions catalyzed by purine nucleoside phosphorylase (PNP). pnas.orgnih.gov While these studies often focus on α-deuterium KIEs at the ribose moiety, the principles are directly applicable. scispace.com In one such study, α-deuterium KIEs on the phosphorolysis of inosine (B1671953) (a purine derivative) catalyzed by E. coli PNP were measured at various pH levels, revealing how the commitment to catalysis can mask the intrinsic isotope effect. nih.gov Simulating such systems helps to dissect these contributing factors and understand the precise nature of the transition state. scispace.com

| pH | ²H(V/K) Value |

|---|---|

| 5.0 | 1.139 |

| 6.1 | 1.105 |

| 7.3 | 1.094 |

| 8.4 | 1.08 |

| 9.4 | 1.164 |

For 2-Deuterio-7H-purin-6-amine, computational simulations would predict how the C2-D bond vibrations, compared to C2-H vibrations, influence the stability of transition states in reactions such as enzymatic modifications or chemical degradation. These simulations are critical for interpreting experimental KIE data and refining our understanding of reaction mechanisms at a molecular level.

Probing Reaction Transition States and Pathways

A computational study on the benzylation of adenine, for instance, simulated the SN2 mechanism for different nitrogen pathways (N1, N3, N7, and N9) to determine the most likely sites of alkylation. up.ac.za Such studies calculate the electronic energies of the initial reactants, the transition state (TS), and the final products. The preference for specific reaction pathways is determined by the height of the energy barriers (activation energies) associated with the transition states. up.ac.za

For 2-Deuterio-7H-purin-6-amine, deuteration at the C2 position would not be expected to dramatically change the preferred reaction pathways of adenine, but it would subtly alter the energetics of the transition states. The C-D bond has a lower zero-point energy than the C-H bond, which can lead to small but measurable changes in activation barriers. princeton.edu Probing these changes computationally provides insight into the vibrational contributions to the reaction coordinate.

For example, studies on the deamination of adenine have used DFT to investigate multiple potential pathways, including those catalyzed by water molecules. researchgate.net These calculations reveal high activation barriers that are lowered by the participation of solvent molecules.

| Species | Gas Phase Energy (Relative to Reactants) | Aqueous Phase (PCM) Energy (Relative to Reactants) |

|---|---|---|

| Reactants (Adenine + 3H₂O) | 0.0 | 0.0 |

| Transition State 1 | +139 | +137 |

| Intermediate 1 | +74 | +67 |

| Transition State 2 | +125 | +119 |

| Intermediate 2 | -10 | -15 |

| Products (Hypoxanthine + NH₃ + 2H₂O) | -31 | -40 |

By replacing the C2-H with C2-D in such a computational model, researchers can quantify the secondary kinetic isotope effect on each step of the reaction, providing a deeper understanding of the transition state's structure and the role of specific vibrational modes in overcoming the reaction barrier.

Force Field Development for Deuterated Purines

Molecular dynamics (MD) simulations are a cornerstone of computational biophysics, used to study the structure, dynamics, and thermodynamics of biomolecules like nucleic acids. The accuracy of these simulations depends critically on the underlying molecular mechanics (MM) force field, which is a set of parameters describing the potential energy of the system. acs.org Standard force fields like AMBER, CHARMM, and OPLS are parameterized for the most common isotopes of elements (e.g., ¹H, ¹²C, ¹⁴N). ambermd.orgnih.gov

When studying a deuterated compound like 2-Deuterio-7H-purin-6-amine, simply substituting the mass of hydrogen with that of deuterium in a standard force field is often insufficient to capture the nuanced effects of isotopic substitution. researchgate.net While the Born-Oppenheimer approximation states that the potential energy surface is independent of isotopic mass, the vibrational dynamics are not. researchgate.net Standard force field parameterization methods can unintentionally bias the bonded terms (bond lengths, angles, dihedrals) to represent only the specific isotopologue used during development. researchgate.net

Therefore, the development of accurate force fields for deuterated purines requires a specific re-parameterization effort. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the deuterated molecule (or a smaller fragment) to obtain data on its geometry, vibrational frequencies, and charge distribution. acs.orgnih.gov

Parameter Fitting: The bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters of the force field are adjusted to reproduce the QM target data as well as available experimental data (e.g., thermodynamic properties). nih.govdiva-portal.org

Recent work has highlighted the necessity of this approach. For example, a study on deuterated tetrahydrofuran (B95107) (THF) showed that a simple mass-substitution approach failed to reproduce the experimental phase behavior of THF-water mixtures, whereas a re-parameterized force field that correctly described the isotope-dependent vibrations succeeded. researchgate.net For nucleic acids, force fields such as DES-Amber have been developed by refining parameters against QM data to improve the description of both canonical and modified systems. acs.org Tools and modular approaches, like modXNA for the Amber force field, are also being developed to streamline the parameterization of noncanonical nucleic acids, which can be adapted for deuterated species. nist.gov Developing a specific force field for 2-Deuterio-7H-purin-6-amine would enable more accurate MD simulations, providing reliable insights into how this specific isotopic label affects DNA/RNA structure, dynamics, and interactions with proteins.

Vii. Future Directions and Emerging Research Avenues

Development of Novel Deuteration Methodologies for Purine (B94841) Derivatives

The synthesis of 2-Deuterio-7H-purin-6-amine relies on efficient and selective deuteration methods. While early methods often required harsh conditions, such as high temperatures and strong acids or bases, modern research is focused on developing more sophisticated and milder techniques. snnu.edu.cnresearchgate.net The goal is to achieve high deuterium (B1214612) incorporation with precise regioselectivity, which is crucial for creating specifically labeled compounds like 2-Deuterio-7H-purin-6-amine.

Recent progress in catalysis has provided powerful tools for the deuteration of N-heterocycles. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have shown great potential for C-H activation and subsequent hydrogen isotope exchange (HIE). snnu.edu.cn For the synthesis of 2-Deuterio-7H-purin-6-amine, catalysts that can selectively target the C2 position of the purine ring are of high interest.

Ruthenium nanoparticles have been successfully employed for the H/D exchange in purine derivatives, deuterating all positions alpha to a nitrogen atom. snnu.edu.cn Other approaches have utilized iridium complexes, which can be tuned to achieve high site selectivity, often favoring the positions ortho to a directing group or a heteroatom. snnu.edu.cn The development of these catalytic systems is critical for producing 2-Deuterio-7H-purin-6-amine with high isotopic purity, avoiding unwanted deuteration at other positions like C8.

| Catalyst System | Deuterium Source | Key Features |

| Ruthenium Nanoparticles (RuNp@PVP) | D2 Gas in D2O | Deuterates all positions alpha to a nitrogen atom; no secondary reactions observed. snnu.edu.cn |

| [IrCl(COD)(IMes)]/H2/NaOMe | Methanol-d4 | High site selectivity for N-heterocycles; base addition enhances catalytic turnover. |

| CpCo(CO)I2 / [CpRhCl2]2 | D2O | Highly effective for regioselective direct C-H deuteration of indoles. snnu.edu.cn |

Continuous flow chemistry is emerging as a powerful technology for isotopic labeling, offering advantages in terms of safety, scalability, and reaction control. A continuous flow process using Raney nickel as a catalyst has been developed for the hydrogen isotope exchange in a variety of nitrogen-containing heterocycles, including purine bases. mdpi.com This method has demonstrated successful labeling of complex pharmaceutical compounds and shows promise for the efficient and scalable production of 2-Deuterio-7H-purin-6-amine. The superiority of the continuous flow approach over traditional batch reactions has been highlighted, along with the robustness of the catalyst. mdpi.com

Advanced Catalytic Systems for Enhanced Regioselectivity and Efficiency

Integration of Multi-Omics Approaches with Deuterium Labeling for Systems-Level Understanding

The integration of deuterium labeling with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for gaining a systems-level understanding of biological processes. cymitquimica.comcas.cz By introducing 2-Deuterio-7H-purin-6-amine into a biological system, researchers can trace the metabolic fate of the adenine (B156593) moiety through various pathways.

Stable isotope labeling techniques are instrumental in quantitative proteomics and metabolomics. cymitquimica.com For instance, stable isotope labeling with amino acids in cell culture (SILAC) allows for the comparison of protein abundance across different experimental conditions. cymitquimica.com Similarly, introducing a deuterated precursor like 2-Deuterio-7H-purin-6-amine can facilitate the tracking of its incorporation into nucleic acids and other metabolites, providing insights into metabolic fluxes and pathway dynamics under various physiological or pathological states. This multi-omics approach can help identify novel genes, proteins, and metabolites involved in stress responses or disease, paving the way for the discovery of new biomarkers and therapeutic targets. cas.cz

Advancements in High-Resolution Spectroscopic Techniques for Deuterated Systems

The characterization of deuterated compounds and the study of their interactions within biological systems rely heavily on high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.

High-resolution NMR spectroscopy can precisely determine the position and extent of deuterium incorporation in 2-Deuterio-7H-purin-6-amine. Two-dimensional NMR techniques, such as COSY and HMBC, are invaluable for structural elucidation and for studying conformational changes upon deuteration or binding to macromolecules. mdpi.com The presence of deuterium can also simplify complex proton NMR spectra, aiding in the structural analysis of large biomolecules. researchgate.net

High-resolution mass spectrometry (HR-MS) is another essential tool for confirming the isotopic purity of deuterated compounds. Techniques like electrospray ionization (ESI)-HR-MS can distinguish between different isotopologues, allowing for accurate quantification of deuterium incorporation. Furthermore, hydrogen-deuterium exchange coupled to mass spectrometry (HDX-MS) is a powerful method for studying protein dynamics and conformational changes, where the exchange rates of backbone amide protons with deuterium can reveal solvent accessibility and hydrogen bonding networks.

Potential in Rational Design of Research Tools and Probes

The specific labeling of a molecule like adenine at the C2 position to create 2-Deuterio-7H-purin-6-amine is a prime example of the rational design of research tools. The deuterium atom at a specific site serves as a subtle, non-perturbative probe to investigate reaction mechanisms, enzyme kinetics, and metabolic pathways.

One of the key applications of site-specific deuteration is in studying the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with deuterium can alter the rate of a chemical reaction if that bond is broken in the rate-determining step. This allows for detailed mechanistic investigations of enzymes that process adenine or its derivatives.

Furthermore, deuterated compounds are increasingly being used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the endogenous analyte but distinct mass. The rational design of such probes, including deuterated versions of natural products and pharmaceuticals, is a growing area of research. The insights gained from studying the properties and behavior of 2-Deuterio-7H-purin-6-amine can inform the design of more sophisticated molecular probes for in vivo imaging and diagnostics.

Q & A

Q. What are the recommended synthetic routes for incorporating deuterium into 7H-purin-6-amine, and how does isotopic purity affect experimental outcomes?

Methodological Answer: Deuterium incorporation into 7H-purin-6-amine (adenine) can be achieved via (i) isotopic exchange reactions using deuterated solvents (e.g., D2O) under controlled pH and temperature, or (ii) direct synthesis using deuterated precursors (e.g., deuterated methylamine or deuterium gas in catalytic hydrogenation). For example, analogous purine derivatives have been synthesized via nucleophilic substitution with amines, as seen in 6-substituted purines (e.g., kinetin derivatives in ). Isotopic purity (>98%) is critical to minimize signal interference in NMR studies and ensure accurate kinetic isotope effect (KIE) measurements. Contaminants in deuteration can skew metabolic tracing or crystallographic data .

Q. How can researchers validate the structural integrity and deuteration level of 2-Deuterio-7H-purin-6-amine using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Compare -NMR spectra of deuterated vs. non-deuterated compounds. Deuterium incorporation quenches signals at specific positions (e.g., C2-H in adenine derivatives) and introduces isotopic splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects mass shifts due to deuterium (e.g., +1 Da per D atom). For example, adenine (C5H5N5, m/z 135.13) with one deuterium would show m/z 136.13, as demonstrated in MassBank data ().

- Isotopic Ratio Analysis : Use LC-MS or isotope-ratio IRMS to quantify ratios and confirm purity .

Q. What safety protocols are essential when handling 2-Deuterio-7H-purin-6-amine in laboratory settings?

Methodological Answer: While specific safety data for 2-Deuterio-7H-purin-6-amine are limited, protocols for analogous purines (e.g., N-methyl-7H-purin-6-amine in ) recommend:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335).

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation (P305+P351+P338) .

Advanced Research Questions

Q. How does deuteration impact the hydrogen-bonding network of 2-Deuterio-7H-purin-6-amine in crystallographic studies?

Methodological Answer: Deuterium alters hydrogen-bond strengths and lengths due to its higher mass and reduced zero-point energy compared to protium. In neutron diffraction studies (e.g., using SHELX programs), deuterated compounds provide clearer localization of H/D atoms in electron density maps. For example, SHELXL refinement ( ) can resolve subtle differences in bond distances (e.g., N–D···N vs. N–H···N). However, deuteration may induce lattice disruptions; Mercury CSD’s void analysis ( ) helps visualize packing changes .

Q. What strategies can mitigate deuteration-induced crystal lattice disruptions when using 2-Deuterio-7H-purin-6-amine in neutron diffraction studies?

Methodological Answer:

- Co-Crystallization : Use non-deuterated co-formers (e.g., carboxylic acids) to stabilize the lattice while deuterating only the target molecule.

- Temperature Control : Crystallize at lower temperatures to reduce thermal motion artifacts.

- Software Tools : SHELXL’s TWIN and HKLF5 commands () can model twinned or disordered crystals, while Mercury’s packing similarity analysis () identifies iso-structural analogs for comparison .

Q. How do deuteration patterns influence the intermolecular interaction networks of 2-Deuterio-7H-purin-6-amine in co-crystallized systems?

Methodological Answer: Deuteration at specific positions (e.g., C2 vs. N6) alters hydrogen-bond donor/acceptor capacities. For example:

- C2-Deuteration : May weaken π-π stacking due to altered electron density.

- N6-Deuteration : Affects Watson-Crick pairing in nucleic acid analogs.

Use Mercury’s Materials Module () to map interaction motifs (e.g., base pairing, stacking) and quantify geometric deviations. Cross-validate with DFT calculations to assess energy differences in H-bond networks .

Q. How can isotopic labeling with 2-Deuterio-7H-purin-6-amine resolve contradictions in metabolic flux studies?

Methodological Answer: Contradictions often arise from non-specific labeling or compartmentalized metabolic pathways. Strategies include:

- Tracer Design : Use position-specific deuteration (e.g., C2-D vs. C8-D) to track pathway-specific incorporation (e.g., purine salvage vs. de novo synthesis).

- LC-MS/MS Analysis : Quantify isotopomer distributions in metabolites (e.g., ATP, ADP) to distinguish parallel pathways.

- Control Experiments : Compare with - or -labeled analogs to rule out isotopic cross-talk .

Data Analysis and Validation

Q. What computational tools are recommended for modeling deuterium effects in 2-Deuterio-7H-purin-6-amine’s vibrational spectra?

Methodological Answer:

- Density Functional Theory (DFT) : Software like Gaussian or ORCA can simulate IR/Raman spectra, incorporating isotopic mass effects.

- Normal Mode Analysis : Tools like VEDA (Vibrational Energy Distribution Analysis) dissect isotopic frequency shifts (e.g., C–D stretching ~2100 cm vs. C–H ~2900 cm).

- Cross-Validation : Compare computed spectra with experimental FT-IR data to refine force fields .

Q. How should researchers address discrepancies between crystallographic and spectroscopic data for deuterated adenine derivatives?

Methodological Answer: Discrepancies may arise from dynamic vs. static disorder or solvent effects.

- Multi-Method Validation : Combine neutron diffraction (SHELXL), solid-state NMR, and Raman spectroscopy to resolve ambiguities.

- Dynamic Simulations : MD simulations (e.g., AMBER) can model H/D exchange rates in solution-phase systems.

- Error Analysis : Use SHELXL’s SUMP and SHELXPRO () to quantify positional uncertainties in crystallographic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.